molecular formula C9H11F3N2OS B14060093 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14060093
M. Wt: 252.26 g/mol
InChI Key: ATMGTXFPVDVUCM-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H11F3N2OS and a molecular weight of 252.26 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 5-ethoxy-2-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar compounds to 1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)hydrazine include:

    1-(5-Methoxy-2-(trifluoromethylthio)phenyl)hydrazine: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    1-(5-Ethoxy-2-(trifluoromethylsulfonyl)phenyl)hydrazine: The presence of a sulfonyl group instead of a thio group can significantly alter the compound’s chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11F3N2OS

Molecular Weight

252.26 g/mol

IUPAC Name

[5-ethoxy-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2OS/c1-2-15-6-3-4-8(7(5-6)14-13)16-9(10,11)12/h3-5,14H,2,13H2,1H3

InChI Key

ATMGTXFPVDVUCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)SC(F)(F)F)NN

Origin of Product

United States

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